molecular formula C15H15N3O3S B2672169 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1779128-58-3

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Cat. No. B2672169
CAS RN: 1779128-58-3
M. Wt: 317.36
InChI Key: FGZPOVAYEOJAGF-UHFFFAOYSA-N
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Description

The compound “6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one” is a complex organic molecule. It contains a benzodioxin ring, which is a type of aromatic organic compound . It also contains a pyrido[4,3-d]pyrimidin-4-one group, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopy techniques, such as IR, 1H NMR, 13C NMR, and EI-MS . Density functional theory (DFT) calculations can also be used to predict the molecular geometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For example, the optical transparency, thermal behavior, dielectric constant, and nonlinear optical properties of a related compound were studied .

Scientific Research Applications

Antibacterial Agent

This compound has shown potential as an antibacterial agent . It has been found to inhibit bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis . The compound was the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .

Nonlinear Optical Material

The compound has been synthesized and studied for its nonlinear optical (NLO) properties . It has shown significant two-photon absorption and nonlinear refraction, making it a potential NLO material for frequency generator, optical limiters, and optical switching applications .

Inhibition of Cholinestrases and Lipoxygenase Enzymes

The compound has exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in various biological processes, and their inhibition can have therapeutic implications.

Component of Antifungal Drugs

Sulfonamides, which are part of the compound’s structure, are broadly employed in the pharmaceutical industry as antifungal agents .

Anti-inflammatory Agent

Sulfonamides are also known for their anti-inflammatory properties . This makes the compound a potential candidate for the development of new anti-inflammatory drugs.

Anti-protozoal Agent

Sulfa medicines, which include sulfonamides, have been used as anti-protozoal agents . This suggests that the compound could potentially be used in the treatment of diseases caused by protozoa.

HIV Protease Inhibitors

Sulfa medicines have also been reported as potent HIV protease inhibitors . This indicates that the compound could potentially be used in the treatment of HIV.

Anti-cancer Agents

Sulfa medicines have also been reported as anti-cancer agents . This suggests that the compound could potentially be used in cancer treatment.

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their specific structure and the context in which they are used. For example, some compounds with a benzodioxin ring have shown anti-hepatotoxic and antibacterial activity .

Future Directions

The future research directions for such compounds could involve further exploration of their potential applications, such as their use in optoelectronic applications , as well as further investigation of their synthesis, properties, and mechanisms of action.

properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-14-10-8-18(4-3-11(10)16-15(22)17-14)9-1-2-12-13(7-9)21-6-5-20-12/h1-2,7H,3-6,8H2,(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZPOVAYEOJAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=S)NC2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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